Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O3S and its molecular weight is 252.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis
A study highlighted the efficient synthesis of 2-amino-3-carboxamide derivatives of thiophene through a four-component Gewald reaction in aqueous conditions, showcasing a straightforward method for obtaining these products, which are useful in further chemical transformations (Abaee & Cheraghi, 2013).
Novel Synthesis Routes
Another research presented new synthesis pathways for isothiazoles from primary enamines, demonstrating the chemical versatility and reactivity of related thiophene derivatives (Clarke, Emayan, & Rees, 1998).
Chemical Characterization and Applications
Research on the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, classified as a dimer of methyl cyanoacetate and cyanoacetamide, explored its potential for creating pyridone and pyridazine derivatives, indicating its utility in developing novel chemical entities with potential applications in various fields (Junek, El Sarhan, & Sterk, 1988).
Tetrasubstituted Thiophenes Synthesis
A study reported an efficient method for synthesizing tetrasubstituted thiophenes, highlighting the compound's role in facilitating the synthesis of complex molecules, which could have applications in material science or pharmaceuticals (Sahu et al., 2015).
Aromatization Process
Research demonstrated an oxidation–aromatization process of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, presenting a novel method to achieve alkyl 2-aminobenzo[b]thiophene-3-carboxylate, which could be beneficial in developing aromatized thiophene derivatives for various applications (Adib et al., 2015).
Antimicrobial and Anti-Inflammatory Activities
A study on the synthesis and evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates for antioxidant and anti-inflammatory activities highlighted the potential pharmaceutical applications of these compounds, demonstrating their efficacy in in vitro and in vivo models (Madhavi & Sreeramya, 2017).
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-7(2)17-10(9(6)11(15)16-3)13-8(14)4-5-12/h4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDQWUIWYOWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.